
1-(2-Carboxyphenyl)-1-chloropropan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Carboxyphenyl)-1-chloropropan-2-one is an organic compound with a unique structure that combines a carboxylic acid group, a chlorinated carbon, and a ketone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Carboxyphenyl)-1-chloropropan-2-one typically involves the reaction of 2-carboxybenzaldehyde with chloroacetone under acidic conditions. The reaction proceeds through a nucleophilic addition-elimination mechanism, where the aldehyde group of 2-carboxybenzaldehyde reacts with the chloroacetone to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.
化学反応の分析
Types of Reactions
1-(2-Carboxyphenyl)-1-chloropropan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or ketones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used for reduction reactions.
Substitution: Nucleophiles such as ammonia (NH3) or sodium thiolate (NaS) can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amines or thiols derivatives.
科学的研究の応用
1-(2-Carboxyphenyl)-1-chloropropan-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and other advanced materials.
作用機序
The mechanism of action of 1-(2-Carboxyphenyl)-1-chloropropan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity.
類似化合物との比較
Similar Compounds
2-(Carboxyphenyl)iminodiacetate: A compound with similar structural features but different functional groups.
2-(2-Carboxyphenyl)-4,5-imidazole dicarboxylate: Another compound with a carboxyphenyl group but with additional imidazole and carboxylate groups.
Uniqueness
1-(2-Carboxyphenyl)-1-chloropropan-2-one is unique due to its combination of a carboxylic acid group, a chlorinated carbon, and a ketone. This unique structure allows it to participate in a wide range of chemical reactions and makes it a versatile building block in organic synthesis.
特性
分子式 |
C10H9ClO3 |
|---|---|
分子量 |
212.63 g/mol |
IUPAC名 |
2-(1-chloro-2-oxopropyl)benzoic acid |
InChI |
InChI=1S/C10H9ClO3/c1-6(12)9(11)7-4-2-3-5-8(7)10(13)14/h2-5,9H,1H3,(H,13,14) |
InChIキー |
SAFQREZZFDKQQP-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C(C1=CC=CC=C1C(=O)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


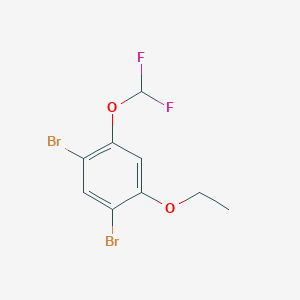
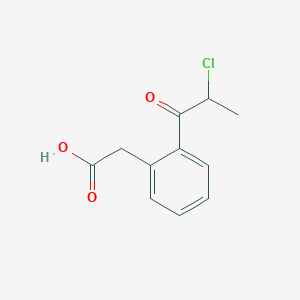
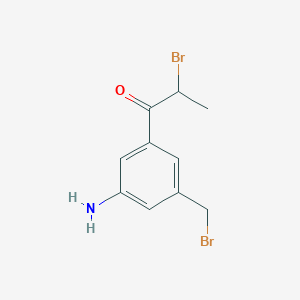
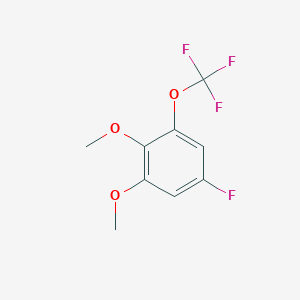
![2-Isobutyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B14061489.png)
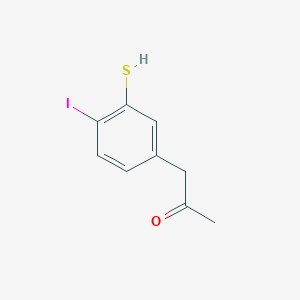
![3-methyl-N-[3-(pyrrolidin-1-yl)phenyl]benzamide](/img/structure/B14061502.png)

![2-Sulfanylidene-5-[[3-(trifluoromethyl)phenyl]methylidene]-1,3-thiazolidin-4-one](/img/structure/B14061509.png)





